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Compound of Interest

Compound Name: 2-Butoxy-3-methoxybenzaldehyde
CAS No.: 65712-73-4
Cat. No.: B1272910
Get Quote
. J

Introduction & Scope

2-Butoxy-3-methoxybenzaldehyde (CAS: 65712-73-4) is a critical pharmaceutical
intermediate derived from the alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Its
structural integrity is pivotal in the synthesis of downstream APIs, particularly in Schiff base
ligand formation and hemoglobin modulators.

The presence of the bulky butoxy group at the ortho position creates specific steric and
electronic effects that differentiate it from its isomers (e.g., vanillin butyl ether). This guide
provides a validated analytical framework for its characterization, focusing on differentiating the
product from its phenolic precursor and potential oxidation byproducts.

Physicochemical Profile
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Property Value

Chemical Name 2-Butoxy-3-methoxybenzaldehyde
CAS Number 65712-73-4

Molecular Formula C12H1603

Molecular Weight 208.25 g/mol

Appearance Pale yellow oil to low-melting solid
Solubility Soluble in Acetonitrile, Methanol, DCM;

Insoluble in Water

Key Functional Groups Aldehyde (-CHO), Ether (-OCHs, -OCaHo)

Analytical Workflow Strategy

The characterization strategy relies on orthogonal methods to ensure both purity and structural
identity.
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Figure 1: Orthogonal analytical workflow ensuring comprehensive characterization.
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Protocol 1: High-Performance Liquid
Chromatography (HPLC)[5][6]

Objective: To quantify purity and detect the unreacted starting material (o-vanillin) and the

oxidation byproduct (2-butoxy-3-methoxybenzoic acid).

Scientific Rationale

The separation is based on hydrophobicity. The starting material (o-vanillin) contains a free

phenolic hydroxyl group, making it significantly more polar than the target product (butyl ether).

Consequently, o-vanillin will elute earlier on a C18 column. The acid impurity, if present, will be

pH-dependent; using an acidic mobile phase suppresses ionization of the carboxylic acid,

improving its retention and peak shape.

Method Parameters

Parameter Specification

Instrument HPLC with Diode Array Detector (DAD)
C18 Reverse Phase (e.g., Agilent ZORBAX

Column

Eclipse Plus, 4.6 x 150 mm, 3.5 um)

Mobile Phase A

0.1% Formic Acid in Water (pH ~2.7)

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate

1.0 mL/min

Column Temp

30°C

Detection UV at 254 nm (aromatic) and 280 nm (carbonyl)
Injection Volume 5-10 uL

Gradient Table
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Time (min) % Mobile Phase B Event

0.0 30% Equilibration
2.0 30% Isocratic Hold
15.0 90% Linear Gradient
20.0 90% Wash

20.1 30% Re-equilibration
25.0 30% End

System Suitability Criteria

¢ Resolution (Rs): > 2.0 between o-vanillin and 2-butoxy-3-methoxybenzaldehyde.
e Tailing Factor: < 1.5 for the main peak.

o Relative Standard Deviation (RSD): < 1.0% for retention time and area (n=6 injections).

Protocol 2: Structural Elucidation (NMR
Spectroscopy)

Objective: To confirm the regiochemistry of the butylation (O-alkylation vs. C-alkylation) and
ensure the integrity of the aldehyde group.

Scientific Rationale

The o-vanillin precursor has a distinct hydrogen bonding pattern between the phenolic OH and
the aldehyde oxygen. Alkylation breaks this intramolecular bond, causing a shift in the
aldehyde proton signal. Furthermore, the integration of the butyl chain signals (triplet, multiplet,
multiplet, triplet) confirms the presence of the butyl group.

1H NMR Prediction (400 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehyde (-CHO).
) Distinctly downfield
10.45 Singlet (s) 1H
due to ortho-
substitution.
_ Aromatic Ring Protons
7.40-7.10 Multiplet (m) 3H
(H-4, H-5, H-6).
] O-CH2-CHz2- (Alpha to
4.10 Triplet (t) 2H
oxygen).
3.90 Singlet (s) 3H Methoxy (-OCHs).[1]
] O-CH2-CH2-CHz2-
1.80 Quintet (m) 2H
(Beta protons).
-CH2-CH2-CHs
1.50 Sextet (M) 2H
(Gamma protons).
] Terminal Methyl (-
0.98 Triplet (t) 3H

CHs).

Interpretation Note: If the alkylation occurred on the carbon ring instead of the oxygen (rare but
possible under harsh conditions), the phenolic proton signal (~11 ppm) would remain, and the
O-CHe: triplet at 4.10 ppm would be absent.

Protocol 3: GC-MS for Volatile Impurities

Objective: To detect residual alkylating agents (1-bromobutane) and confirm the molecular ion.

Method Parameters

e Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 pm film).
o Carrier Gas: Helium at 1.0 mL/min.[2]

e Inlet Temp: 250°C (Split mode 10:1).
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e Oven Program: 50°C (hold 2 min) - 15°C/min - 280°C (hold 5 min).

e MS Source: El (70 eV), Scan range 40-400 m/z.

Mass Spectrum Interpretation (El)

» Molecular lon (M+):m/z 208 (Base peak or strong intensity).

e Fragment [M-CHO]+:m/z 179 (Loss of formyl group).

e Fragment [M-C4H9]+:m/z 151 (Loss of butyl chain, typical for aryl butyl ethers).
o Fragment [M-C4H8]+:m/z 152 (McLafferty rearrangement type loss of alkene).

Impurity & Degradation Logic

Understanding the chemical origin of impurities is essential for process control.
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Figure 2: Synthesis pathway and potential impurity origins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Organic Syntheses Procedure [orgsyn.org]
e 2. pubs.rsc.org [pubs.rsc.org]

« To cite this document: BenchChem. [Application Note: Analytical Characterization of 2-
Butoxy-3-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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